BX517

Descripción general

Descripción

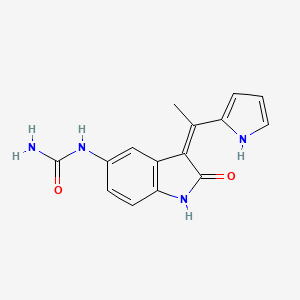

BX517 is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both indole and pyrrole moieties, makes it an interesting subject for scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of BX517 typically involves multi-step organic reactions. The starting materials often include indole derivatives and pyrrole derivatives, which undergo condensation reactions under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of advanced catalytic systems.

Análisis De Reacciones Químicas

Types of Reactions

BX517 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for studying molecular recognition processes.

Medicine

In medicine, BX517 may be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mecanismo De Acción

The mechanism by which BX517 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Urea derivatives: Compounds with similar urea-based structures.

Indole derivatives: Compounds containing the indole moiety.

Pyrrole derivatives: Compounds containing the pyrrole moiety.

Uniqueness

The uniqueness of BX517 lies in its combination of indole and pyrrole structures. This dual functionality allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Actividad Biológica

BX517 is a potent and selective inhibitor of phosphoinositide-dependent kinase 1 (PDK1), a key regulator in various signaling pathways, particularly those involved in cancer progression. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C15H14N4O2 |

| Molecular Weight | 282.2973 g/mol |

| IC50 (PDK1) | 6 nM |

| Charge | 0 |

| Stereochemistry | Achiral |

This compound functions primarily by inhibiting PDK1, which is crucial for the activation of several downstream kinases involved in cell growth and survival, including Akt and S6 kinase. The inhibition of PDK1 leads to a cascade of effects on cellular signaling pathways that regulate proliferation and apoptosis.

Key Findings:

- Inhibition of Akt Activation : this compound blocks the activation of Akt in tumor cells, which is essential for cell survival and growth. This makes it a potential candidate for cancer therapy, particularly in tumors where the Akt pathway is dysregulated .

- Impact on Plant Growth : Interestingly, research has also shown that this compound affects plant growth by modulating the Target of Rapamycin (TOR) signaling pathway. In Arabidopsis seedlings, this compound treatment reduced TOR activity and inhibited root development by affecting the expression of mitotic cyclins .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits PDK1 with an IC50 value of 6 nM. It has been shown to have a significant impact on various cancer cell lines by reducing cell proliferation and inducing apoptosis through its action on the Akt signaling pathway .

In Vivo Studies

Preliminary pharmacokinetic studies in rats indicated that this compound has low bioavailability (< 1%) when administered orally at a dose of 10 mg/kg. The half-life was approximately 24 minutes, suggesting rapid clearance from the body .

Case Studies

- Cancer Cell Lines : In studies involving breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The compound's ability to inhibit PDK1 led to decreased phosphorylation of downstream targets such as S6K and Bad, promoting apoptosis in these cells.

- Plant Growth Regulation : A notable study explored this compound's effect on Arabidopsis seedlings under sucrose treatment. The application of this compound counteracted sucrose-induced growth, indicating its role in modulating TOR signaling and affecting meristematic cell cycle progression .

Propiedades

IUPAC Name |

[(3Z)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c1-8(11-3-2-6-17-11)13-10-7-9(18-15(16)21)4-5-12(10)19-14(13)20/h2-7,17H,1H3,(H,19,20)(H3,16,18,21)/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFURSNCTQGJRRX-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/1\C2=C(C=CC(=C2)NC(=O)N)NC1=O)/C3=CC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946843-63-6 | |

| Record name | BX-517 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946843636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BX-517 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYV8VN8W5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.